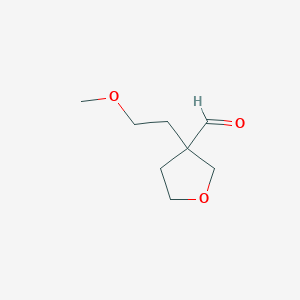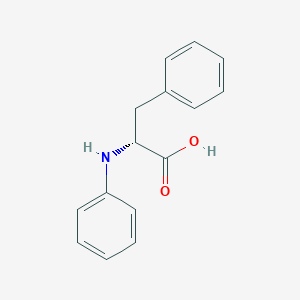![molecular formula C15H12ClNO4 B13306315 4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid](/img/structure/B13306315.png)
4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid is an organic compound with the molecular formula C16H13ClNO4 It is a derivative of benzoic acid, featuring a benzyloxycarbonyl-protected amino group and a chlorine atom attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Chlorination: The benzene ring is chlorinated at the desired position using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The protected amino group is then coupled with the chlorinated benzoic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors allow precise control over reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like recrystallization, column chromatography, or distillation to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amino group.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, sodium thiolate, or primary amines are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The free amino derivative of the compound is obtained after removal of the benzyloxycarbonyl group.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl-protected amino group can be selectively deprotected to reveal the free amino group, which can then interact with biological targets such as enzymes or receptors. The chlorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[(Benzyloxy)carbonyl]amino}benzoic acid: Similar structure but lacks the chlorine atom.
4-{[(Benzyloxy)carbonyl]amino}butanoic acid: Contains a butanoic acid moiety instead of a benzoic acid moiety.
4-{[(Benzyloxy)carbonyl]amino}methylbenzoic acid: Features a methyl group instead of a chlorine atom.
Uniqueness
4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid is unique due to the presence of both the benzyloxycarbonyl-protected amino group and the chlorine atom on the benzene ring
Eigenschaften
Molekularformel |
C15H12ClNO4 |
|---|---|
Molekulargewicht |
305.71 g/mol |
IUPAC-Name |
2-chloro-4-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12ClNO4/c16-13-8-11(6-7-12(13)14(18)19)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
InChI-Schlüssel |
XIKMRTIAGOEYJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(4-Methylphenyl)ethenesulfonamido]propanoic acid](/img/structure/B13306256.png)


![N-[(1-ethylpyrrolidin-2-yl)methyl]cyclopentanamine](/img/structure/B13306267.png)





![2-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}acetamide](/img/structure/B13306295.png)


